OICR-9429 (N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide) is a potent and selective small molecule antagonist of the WD repeat-containing protein 5 (WDR5) - mixed-lineage leukemia 1 (MLL1) protein-protein interaction (PPI). [] It functions as a chemical probe to investigate the biological roles of WDR5 in a variety of cellular processes and disease models. [, ] OICR-9429 inhibits the interaction between WDR5 and MLL1, leading to the suppression of MLL1 methyltransferase activity. [] This disruption of the WDR5-MLL1 complex has implications for gene expression and downstream cellular pathways.
OICR-9429 was developed through structure-guided medicinal chemistry aimed at optimizing compounds that inhibit the WDR5-MLL interaction. The compound exhibits high specificity for WDR5, showing no significant binding to other human methyltransferases or a wide range of other drug targets, which is critical for minimizing off-target effects in therapeutic applications .
The synthesis of OICR-9429 involves several key steps that utilize established organic chemistry techniques. Initial steps include the formation of intermediates through nucleophilic aromatic substitution reactions, followed by reduction reactions to modify functional groups. The final product is obtained through a series of coupling reactions, including Suzuki-Miyaura cross-coupling, which allows for the construction of biaryl systems essential for maintaining affinity towards WDR5 .
The molecular structure of OICR-9429 can be described by its specific arrangement of atoms that confer its biological activity. The compound features a core structure that binds to the WIN site on WDR5, disrupting its interaction with MLL complexes. The binding affinity has been quantified with a dissociation constant (K_D) of approximately 93 nM, indicating strong interaction .
Key structural characteristics include:
OICR-9429 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions illustrate the compound's potential as a therapeutic agent by selectively targeting cancer-related pathways.
The mechanism of action for OICR-9429 involves its competitive inhibition of the WDR5-MLL interaction. By binding to the WIN site on WDR5, OICR-9429 prevents MLL from associating with WDR5, thereby inhibiting downstream transcriptional activation required for cancer cell proliferation . This mechanism has been validated through various studies demonstrating that treatment with OICR-9429 leads to reduced cell viability and promotes differentiation in AML cells expressing MLL fusion proteins.
OICR-9429 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
OICR-9429 has significant applications in cancer research:
WDR5 (WD Repeat Domain 5) is a highly conserved nuclear scaffolding protein that serves as a critical hub for epigenetic regulation. It functions as a core subunit of the WRAD complex (WDR5, RBBP5, ASH2L, DPY30), which facilitates the assembly and catalytic activity of SET1/MLL histone methyltransferases (HMTs). These complexes catalyze mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4me), a chromatin modification associated with transcriptionally active promoters and enhancers [5] [9]. WDR5’s interaction with the MLL/SET proteins occurs via its central arginine-binding cavity, termed the WIN (WDR5 Interaction) site. This site recognizes a conserved "ARA" motif in partner proteins, enabling precise spatial organization of HMT complexes [6] [9]. Beyond its canonical epigenetic role, WDR5 moonlightes in non-canonical functions, including ribosomal gene expression, MYC oncoprotein recruitment to chromatin, mitotic bookmarking, and regulation of ciliogenesis [7] [9].
The WDR5-MLL interaction is pathologically significant in cancers driven by aberrant transcriptional programs. In MLL-rearranged leukemias, chromosomal translocations generate MLL fusion oncoproteins that depend on wild-type MLL1 (bound via WDR5) to sustain expression of leukemogenic genes like HOXA9 and MEIS1 [5] [9]. In CEBPA-mutant acute myeloid leukemia (AML), the truncated p30 isoform of C/EBPα aberrantly recruits WDR5-MLL complexes to genomic loci, elevating H3K4me3 levels and blocking myeloid differentiation [3] [4]. Solid tumors also exploit WDR5: In glioblastoma (GBM), cancer stem cells (CSCs) require WDR5 to maintain SOX2/OCT4-driven stemness and therapy resistance [2]. Similarly, bladder, pancreatic, and colon cancers overexpress WDR5, correlating with metastatic progression and immune evasion [8] [9].
Pharmacological disruption of the WDR5-MLL interface represents a promising therapeutic strategy for several reasons:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1